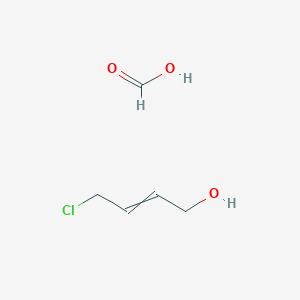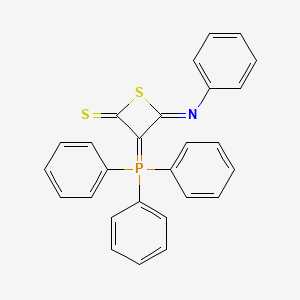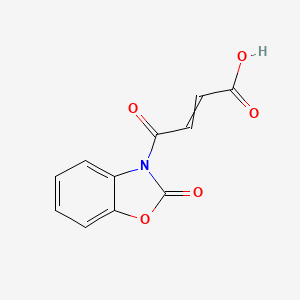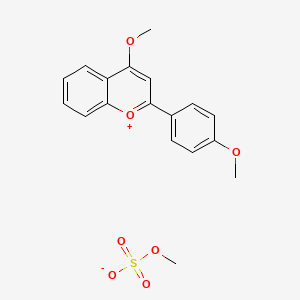
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyrylium family, which is characterized by a benzopyrylium core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzopyrylium core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the methyl sulphate moiety: This step involves the reaction of the intermediate compound with methyl sulfate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)-1-benzopyrylium methyl sulphate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific receptors: This can modulate the activity of enzymes or other proteins.
Generation of reactive oxygen species (ROS): This can lead to oxidative stress and subsequent biological effects.
Interference with cellular signaling pathways: This can alter cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Shares similar methoxy and phenyl groups but differs in its imino and phenol functionalities.
2-Methoxy-4-methylphenol: Contains a methoxy and methyl group but lacks the benzopyrylium core.
4-Methoxy-2-methyl-1-nitrobenzene: Similar methoxy and methyl groups but includes a nitro group instead of the benzopyrylium structure.
Eigenschaften
CAS-Nummer |
66142-21-0 |
|---|---|
Molekularformel |
C18H18O7S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
4-methoxy-2-(4-methoxyphenyl)chromenylium;methyl sulfate |
InChI |
InChI=1S/C17H15O3.CH4O4S/c1-18-13-9-7-12(8-10-13)16-11-17(19-2)14-5-3-4-6-15(14)20-16;1-5-6(2,3)4/h3-11H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ICMZUJFDLZSYOS-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C(=C2)OC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


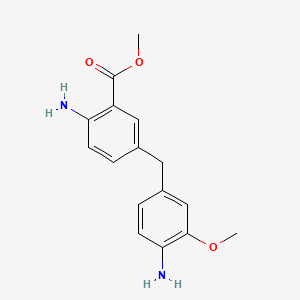
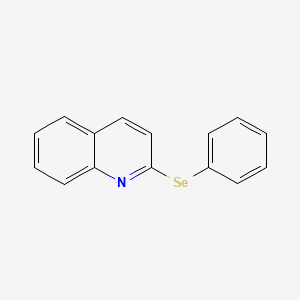
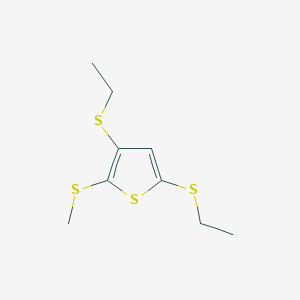

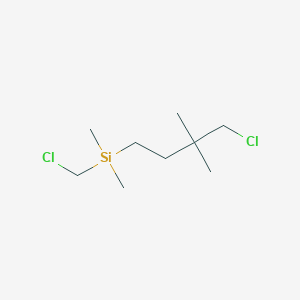
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
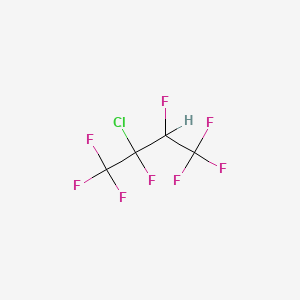

![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
